molecular formula C6H6N2S2 B6236045 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole CAS No. 2742653-01-4

2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole

Cat. No. B6236045
CAS RN: 2742653-01-4
M. Wt: 170.3
InChI Key:
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Description

2-(But-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole (2-BTS) is a five-membered heterocyclic compound containing a sulfur atom and a nitrogen atom in the ring. It is a small molecule which has attracted considerable attention in recent years due to its potential applications in various fields. 2-BTS has been reported to have various activities such as antioxidant, anti-inflammatory and anticancer activities. It has also been used in the synthesis of other compounds with potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole is not yet fully understood. However, it is believed that 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole may act as an antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative damage. It may also act as an anti-inflammatory by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole may act as an anticancer agent by inducing apoptosis, inhibiting cell proliferation and angiogenesis, and modulating signal transduction pathways.
Biochemical and Physiological Effects
2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole can inhibit the growth of various cancer cell lines, including human breast cancer cells, human colon cancer cells, and human lung cancer cells. In addition, 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole has been found to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. It has also been found to have antioxidant effects, as it can scavenge reactive oxygen species and reduce oxidative damage.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole in lab experiments is that it is a small molecule, which makes it easy to synthesize and use. Additionally, it has been found to have various activities, such as antioxidant, anti-inflammatory and anticancer activities. However, there are some limitations to using 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole in lab experiments. For example, it is not yet fully understood how 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole works and its mechanism of action is still being studied. Additionally, it is not yet known whether 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole is safe for human use.

Future Directions

There are several potential future directions for the research and development of 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole. These include further research into its mechanism of action, the development of novel compounds with potential therapeutic applications, and the development of new delivery systems for 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole. Additionally, further research should be conducted into the safety and efficacy of 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole for human use. Finally, further research should be conducted into the potential applications of 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole in other fields, such as agriculture and food science.

Synthesis Methods

2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole can be synthesized using several different methods, such as the reaction of but-3-yn-2-ol with thiophosgene, the reaction of but-3-yn-2-ol with thiourea, and the reaction of but-3-yn-2-ol with thioglycolic acid. The reaction of but-3-yn-2-ol with thiophosgene is the most commonly used method, as it is simple and efficient. The reaction involves the reaction of but-3-yn-2-ol with thiophosgene in the presence of a base, such as potassium carbonate. The reaction produces 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole in high yields.

Scientific Research Applications

2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole has been studied extensively for its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory and anticancer activities. It has also been used in the synthesis of other compounds with potential applications in drug discovery and development. 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole has been used in the synthesis of novel compounds with potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. It has also been used in the synthesis of novel compounds with potential applications in the development of new drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole involves the reaction of but-3-yn-2-ol with thiosemicarbazide followed by cyclization to form the desired product.", "Starting Materials": [ "But-3-yn-2-ol", "Thiosemicarbazide", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve thiosemicarbazide (1.0 g) in ethanol (10 mL) and add sodium hydroxide (0.5 g).", "Step 2: Add but-3-yn-2-ol (1.2 g) to the reaction mixture and stir for 1 hour at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "Step 5: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole as a white solid." ] }

CAS RN

2742653-01-4

Product Name

2-(but-3-yn-2-ylsulfanyl)-1,3,4-thiadiazole

Molecular Formula

C6H6N2S2

Molecular Weight

170.3

Purity

95

Origin of Product

United States

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